molecular formula C23H21N3O2S2 B2355852 N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide CAS No. 895006-48-1

N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide

Cat. No. B2355852
CAS RN: 895006-48-1
M. Wt: 435.56
InChI Key: QFBAOBVLPJQQFY-UHFFFAOYSA-N
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Description

N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide is a useful research compound. Its molecular formula is C23H21N3O2S2 and its molecular weight is 435.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A variety of N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide derivatives, including aminothiazoles, thiazolylacetonitrile, and imidazo[1,2-a]pyridine, were synthesized from 2-bromo-acetyl derivatives through cyclocondensation and screened for anti-inflammatory properties (Thabet et al., 2011).
  • The compound's derivatives have been evaluated against the main protease of SARS-CoV-2, exhibiting potential as COVID-19 inhibitors. Molecular docking and dynamic simulation studies highlighted the interactions and stability of these compounds with the viral protease (Alghamdi et al., 2023).

Biological and Pharmacological Applications

  • A range of derivatives exhibited significant antioxidant and anticancer activities, outperforming known antioxidants like ascorbic acid in certain assays and displaying cytotoxicity against specific cancer cell lines (Tumosienė et al., 2020).
  • Novel derivatives demonstrated potent antimicrobial effects, including antibacterial and antifungal properties, against various strains of bacteria and fungi, indicating their potential as therapeutic agents in treating microbial diseases (Desai et al., 2013).

Structural and Molecular Characteristics

  • Detailed structural characterization of the compounds was performed using various spectroscopic techniques, confirming their molecular configurations and shedding light on their chemical properties and potential interactions (Böck et al., 2021).
  • The compounds' derivatives were synthesized and investigated for inhibitory activity against various enzymes, demonstrating structure-dependent activity and providing insights into their potential therapeutic uses (Makhaeva et al., 2017).

properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-phenylsulfanyl-N-(pyridin-3-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-28-19-10-5-11-20-22(19)25-23(30-20)26(16-17-7-6-13-24-15-17)21(27)12-14-29-18-8-3-2-4-9-18/h2-11,13,15H,12,14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBAOBVLPJQQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCSC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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